3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide

Sigma‑1 receptor Dopamine transporter Selectivity profiling

For neuroscience programs requiring isolated σ₁ receptor engagement, this benzylpiperazine-benzamide hybrid solves the problem of dopaminergic or serotonergic interference common with classical ligands like haloperidol. Its defined selectivity profile ensures target-specific readouts in CNS studies. - σ₁ Ki of 30 nM, with a ~69-fold selectivity window over the dopamine transporter (Ki=2080 nM). - CNS-compatible physicochemical profile (XLogP3=3.1) for ex-vivo target engagement. - Available as a custom synthesis product with a purity of ≥95%.

Molecular Formula C22H29N3O
Molecular Weight 351.5 g/mol
Cat. No. B10882462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide
Molecular FormulaC22H29N3O
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C22H29N3O/c1-18-8-9-19(2)21(16-18)23-22(26)10-11-24-12-14-25(15-13-24)17-20-6-4-3-5-7-20/h3-9,16H,10-15,17H2,1-2H3,(H,23,26)
InChIKeyXWJRQJNWYJOCLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide: A Structurally Distinct Sigma‑1 Receptor Ligand for CNS Tool Compound and Lead Discovery Procurement


3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide (C₂₂H₂₉N₃O, MW 351.5 g/mol) is a synthetic benzylpiperazine-benzamide hybrid that belongs to the class of sigma‑1 (σ₁) receptor ligands [1]. In radioligand displacement assays, it binds to the guinea‑pig σ₁ receptor with a Ki of 30 nM, while showing substantially weaker affinity for the serotonin transporter (SERT, Ki = 295 nM) and the dopamine transporter (DAT, Ki = 2080 nM), indicating a meaningful selectivity window over monoamine transporters [1]. The compound exhibits computed physicochemical properties (XLogP3 = 3.1, H‑bond donors = 1, H‑bond acceptors = 3) that are compatible with blood–brain barrier penetration, positioning it as a differentiated entry point for neuroscience‑focused chemical biology and drug discovery programmes [2].

Sigma‑1 receptor selectivity fingerprint
Low monoamine transporter interference
Predicted CNS penetration characteristics

Why In‑Class Sigma‑1 Ligands Cannot Simply Substitute for 3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide in CNS Programmes


Benzylpiperazine‑benzamide congeners exhibit steep structure–activity relationships at the σ₁ receptor: subtle modifications to the N‑phenyl substitution pattern can shift affinity by orders of magnitude or introduce confounding activity at monoamine transporters [1]. Generic interchange with other σ₁‑preferring ligands (e.g., haloperidol, PRE‑084) carries a high risk of importing potent dopamine D₂ or serotonin 5‑HT₁A pharmacology that obscures target‑specific readouts [2]. The quantitative evidence below demonstrates that this compound occupies a narrow selectivity niche—moderate σ₁ affinity paired with a ~69‑fold window over the dopamine transporter—that is not replicated across the broader benzylpiperazine class and is therefore critical for experimental designs requiring isolated σ₁ engagement without dopaminergic or serotonergic interference.

Classical σ₁ ligands may introduce D2/5‑HT1A confounds that obscure σ₁ readouts
Anilide substitution variants may shift selectivity toward SERT and alter behavioural endpoints
Species or assay transfers may not reproduce the selectivity window observed in standard binding assays

3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide: Quantitative Differentiation Evidence for Scientific Procurement


~69‑Fold σ₁‑over‑DAT Binding Selectivity Minimises Dopaminergic Confounds Compared with Classical σ₁ Ligands

The compound displays a Ki of 30 nM at the guinea‑pig σ₁ receptor versus a Ki of 2080 nM at the mouse DAT, yielding an intra‑compound σ₁/DAT selectivity ratio of ~69 [1]. By contrast, the prototypical σ₁ ligand haloperidol binds σ₁ with Ki ≈ 2.5 nM but simultaneously blocks dopamine D₂ receptors with sub‑nanomolar affinity (Ki ≈ 0.5–1.4 nM), producing an effective σ₁/D₂ selectivity ratio of <5 and strongly confounding behavioural and biochemical readouts [2]. This ~14‑fold improvement in selectivity over the monoamine‑related target space makes the compound a superior tool for dissecting σ₁‑specific signalling without the dopamine‑mediated artefacts inherent to haloperidol and related butyrophenones.

σ₁/DAT Selectivity
Head‑to‑head
~69‑fold σ₁ over DAT (Ki 30 nM vs. 2080 nM)
Supports dopamine‑independent σ₁ signalling studies
vs. haloperidol (σ₁/D₂
σ₁/SERT Preference
Class‑level
~10‑fold over SERT (Ki 30 vs. 295 nM)
Avoids serotonergic confounds in behavioural models
2,5‑dimethyl substitution shifts selectivity vs. unsubstituted analogues
CNS Physicochemical Profile
Class‑level
XLogP3 = 3.1, HBD = 1
Predicted brain penetration within CNS MPO range
Lower lipophilicity than PRE‑084 (XLogP ~4.5)
Literature Pedigree
Source review
≥3 target Ki values in BindingDB/ChEMBL
Verifiable receptor profiling and synthetic route
Peer‑reviewed publication (Katsura 1997)
Sigma‑1 receptor Dopamine transporter Selectivity profiling Neuroscience tool compound

Moderate σ₁ Affinity (Ki = 30 nM) with Low SERT Affinity (Ki = 295 nM) Avoids Serotonergic Interference

The compound exhibits a Ki of 295 nM at the mouse serotonin transporter, representing a ~10‑fold preference for σ₁ over SERT [1]. In the broader benzylpiperazine class, many analogues carrying electron‑withdrawing or hydrogen‑bond‑donating substituents on the anilide ring acquire sub‑100 nM SERT affinity that complicates their use as σ₁‑selective probes [2]. The 2,5‑dimethyl substitution pattern on the phenyl ring appears to disfavour SERT binding while preserving σ₁ affinity, a structural feature that distinguishes this compound from mono‑ or unsubstituted phenyl analogues that often show inverted σ₁/SERT selectivity.

σ₁/SERT Preference
Class‑level
~10‑fold over SERT (Ki 30 vs. 295 nM)
Avoids serotonergic confounds in behavioural models
2,5‑dimethyl substitution shifts selectivity vs. unsubstituted analogues
Sigma‑1 receptor Serotonin transporter SERT Receptor profiling

CNS‑Compatible Physicochemical Profile (XLogP3 = 3.1; Low H‑Bond Donor Count) Supports Blood–Brain Barrier Penetration

The compound’s computed XLogP3 of 3.1 falls within the optimal range (2–5) for passive CNS penetration, while its low hydrogen‑bond donor count (1 donor) and moderate topological polar surface area (~35 Ų, estimated) satisfy all key CNS MPO (Multiparameter Optimization) criteria [1]. Many commercially available σ₁ tool compounds (e.g., PRE‑084, XLogP ≈ 4.5; BD‑1063, XLogP ≈ 4.2) carry higher lipophilicity that increases non‑specific binding and phospholipidosis risk [2]. The balanced polarity of this compound therefore offers a practical advantage in ex‑vivo brain homogenate binding assays and in‑vivo dosing paradigms where excessive lipophilicity would elevate background signal.

CNS Physicochemical Profile
Class‑level
XLogP3 = 3.1, HBD = 1
Predicted brain penetration within CNS MPO range
Lower lipophilicity than PRE‑084 (XLogP ~4.5)
CNS drug likeness Blood–brain barrier permeability Physicochemical properties LogP

Documented Synthetic Tractability and Literature Pedigree as a σ₁‑Selective Benzylpiperazine‑Benzamide Hybrid

The compound has been explicitly synthesised and pharmacologically characterised in the peer‑reviewed medicinal chemistry literature, appearing in the foundational study by Katsura et al. (1997) on N‑alkyl‑substituted (α‑piperazinylbenzyl)benzamides as σ₁‑selective probes [1]. Its inclusion in the curated ChEMBL database (CHEMBL3360022) and the BindingDB repository provides independent, third‑party validation of its binding data, which is not uniformly available for all close structural analogues [2]. This literature traceability offers procurement teams a verifiable chain of evidence from synthesis through to receptor pharmacology, reducing the risk of acquiring an uncharacterised or mis‑annotated research sample.

Literature Pedigree
Source review
≥3 target Ki values in BindingDB/ChEMBL
Verifiable receptor profiling and synthetic route
Peer‑reviewed publication (Katsura 1997)
Synthetic access Literature validation Benzylpiperazine SAR Sigma‑1 receptor

3-(4-Benzylpiperazin-1-yl)-N-(2,5-dimethylphenyl)propanamide: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


σ₁‑Selective Chemical Probe for Deconvolving Dopamine‑Independent σ₁ Signalling

The ~69‑fold selectivity for σ₁ over DAT [1] enables experiments that separate σ₁‑mediated effects (e.g., calcium mobilisation, ion channel modulation, neuroprotection) from dopamine‑transporter‑related outcomes. This is particularly relevant in striatal or mesolimbic tissue preparations where DAT is highly expressed and classical σ₁ ligands such as haloperidol introduce significant dopaminergic noise. The compound’s CNS‑compatible LogP further ensures adequate brain exposure for ex‑vivo target engagement studies [2].

Lead Optimisation Starting Point for σ₁‑Targeted Therapeutics with Reduced Abuse Liability

Unlike many σ₁ ligands that exhibit substantial DAT or SERT affinity—properties linked to psychostimulant and abuse potential—this compound’s weak DAT (Ki = 2080 nM) and modest SERT (Ki = 295 nM) binding [1] position it as a lead scaffold for developing σ₁‑targeted analgesics or neuroprotective agents with a cleaner safety pharmacology profile. Medicinal chemistry teams can elaborate the benzylpiperazine or dimethylanilide moieties while monitoring the σ₁/DAT selectivity window as a key optimisation parameter.

Reference Standard for σ₁ Radioligand Displacement Assay Validation

Because its σ₁ Ki (30 nM) falls in the moderate‑affinity range, the compound serves as a useful reference ligand for calibrating σ₁ radioligand binding assays—neither too potent (avoiding depletion artefacts) nor too weak (ensuring measurable displacement). The availability of matched DAT and SERT data [1] from the same curated database (BindingDB/ChEMBL) allows laboratories to establish assay specificity controls using a single, well‑characterised chemical entity rather than assembling multiple reference compounds.

Computational Chemistry Benchmark for σ₁ Pharmacophore Modelling

The compound’s defined benzylpiperazine‑propanamide‑dimethylanilide architecture, combined with its quantitative σ₁/SERT/DAT selectivity fingerprint [1] and computed physicochemical descriptors (XLogP3 = 3.1) [2], makes it a robust test case for validating σ₁ pharmacophore models, molecular docking workflows, and machine‑learning‑based selectivity predictors. Its inclusion in the ChEMBL database ensures compatibility with standard cheminformatics pipelines.

Application
Selection Property
Validation Focus
σ₁‑selective chemical probe (dopamine‑independent signalling)
DAT‑sparing selectivity profile
Verify σ₁ engagement without dopaminergic interference
Lead optimisation for σ₁‑targeted ligands
Low DAT/SERT affinity context
Assess σ₁/DAT selectivity during elaboration
Reference ligand for σ₁ radioligand assays
Moderate σ₁ affinity with matched transporter data
Use documented selectivity as assay specificity control
Pharmacophore modelling benchmark
Well‑characterised σ₁/SERT/DAT fingerprint
Evaluate model performance with curated binding data
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